Xanthohumol

Catalog No.
S547298
CAS No.
6754-58-1
M.F
C21H22O5
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xanthohumol

CAS Number

6754-58-1

Product Name

Xanthohumol

IUPAC Name

(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+

InChI Key

ORXQGKIUCDPEAJ-YRNVUSSQSA-N

SMILES

O=C(C1=C(OC)C=C(O)C(C/C=C(C)\C)=C1O)/C=C/C2=CC=C(O)C=C2

Solubility

Soluble in DMSO

Synonyms

1-(2,4-dihydroxy-6-methoxy-3-(3-methyl-2-butenyl)phenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, desmethylxanthohumol, xanthohumol

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C

Isomeric SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C

Description

The exact mass of the compound Xanthohumol is 354.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Xanthohumol is a natural compound primarily found in the female inflorescences of the hop plant, Humulus lupulus. Classified as a prenylated chalconoid, it contributes to the bitterness and flavor profile of beer. The chemical structure of xanthohumol is characterized by its complex arrangement of aromatic rings and a unique prenyl side chain, which enhances its lipophilicity and biological activity. It is typically represented by the chemical formula C21H22O5 and has a melting point of approximately 172 °C .

The mechanism of action of xanthohumol is still under investigation, but several potential pathways have been proposed:

  • Antioxidant activity: Xanthohumol's structure with hydroxyl groups suggests its ability to scavenge free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory effects: It might modulate the activity of enzymes involved in the inflammatory response, potentially reducing inflammation.
  • Anti-cancer properties: Xanthohumol may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation through various mechanisms [].

Antioxidant Activity

  • Xanthohumol has demonstrated potent antioxidant activity in various in vitro and in vivo studies. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage .
  • It has been shown to protect against oxidative stress-induced cell death in neurons, hepatocytes, and cardiomyocytes .
  • Xanthohumol's antioxidant activity is likely due to its ability to chelate metal ions, such as iron and copper, which are involved in the generation of ROS .

Anti-inflammatory Activity

  • Xanthohumol has also been shown to have anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) .
  • It has been shown to suppress inflammation in animal models of arthritis, colitis, and asthma .
  • The mechanisms of xanthohumol's anti-inflammatory activity are not fully understood, but it is thought to involve the inhibition of nuclear factor kappa-B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation .

Anti-cancer Activity

  • Xanthohumol has been shown to have anti-cancer activity in a variety of cancer cell lines. It induces apoptosis (cell death) and inhibits cell proliferation .
  • It has also been shown to suppress tumor growth in animal models of cancer .
  • The mechanisms of xanthohumol's anti-cancer activity are not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and survival .

Neuroprotective Activity

  • Xanthohumol has been shown to have neuroprotective activity in various models of neuronal injury. It protects against neuronal cell death induced by oxidative stress, excitotoxicity, and inflammation .
  • It has also been shown to improve cognitive function in animal models of Alzheimer's disease .
  • The mechanisms of xanthohumol's neuroprotective activity are not fully understood, but it is thought to involve its antioxidant, anti-inflammatory, and anti-apoptotic properties .

Other Potential Health Benefits

  • In addition to the applications mentioned above, xanthohumol is being investigated for other potential health benefits, including:
    • Cardiovascular protection
    • Anti-diabetic effects
    • Antibacterial activity
    • Antiviral activity

Current Research Status

  • Research on xanthohumol is still ongoing, and more studies are needed to confirm its potential health benefits and to elucidate its mechanisms of action. However, the existing evidence suggests that xanthohumol is a promising compound with a wide range of potential therapeutic applications.

The biosynthesis of xanthohumol begins with L-phenylalanine, which is converted into cinnamic acid through the action of phenylalanine ammonia lyase. This compound undergoes various transformations, including oxidation and Coenzyme A loading, leading to the formation of 4-hydroxy-cinnamoyl CoA. Subsequent extensions by malonyl CoA and cyclization yield naringenin chalcone, which can be further modified into xanthohumol via prenylation and methylation reactions .

Key Reactions:

  • Conversion of L-Phenylalanine to Cinnamic Acid
  • Formation of 4-Hydroxy-Cinnamoyl CoA
  • Cyclization to Naringenin Chalcone
  • Prenylation by Humulus lupulus Prenyltransferase 1

Xanthohumol exhibits a wide range of biological activities, including:

  • Antioxidant Properties: It scavenges free radicals and protects against oxidative stress, potentially mitigating neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Anti-inflammatory Effects: Xanthohumol has been shown to reduce inflammation markers in various biological systems .
  • Anticancer Activity: Research indicates that xanthohumol can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapeutic agents . It specifically targets pathways involved in cell proliferation and survival.

Xanthohumol can be synthesized through both natural extraction from hops and total synthesis in the laboratory. The extraction process typically involves pressurized hot water or organic solvents. Total synthesis has been achieved through multiple synthetic routes starting from simpler organic compounds like 1,3,5-trihydroxybenzene. These methods often involve several steps including functional group modifications and cyclization reactions .

Common Synthesis Steps:

  • Extraction from Hops: Utilizing solvents like ethanol or acetone.
  • Total Synthesis: Involves multi-step organic reactions to construct the xanthohumol framework.

Xanthohumol has garnered attention for its potential applications in various fields:

  • Nutraceuticals: Due to its health benefits, it is being explored as an ingredient in dietary supplements.
  • Pharmaceuticals: Its anticancer properties make it a candidate for drug development against various malignancies.
  • Food Industry: As a natural antioxidant, it could be used to enhance food preservation.

Studies have demonstrated that xanthohumol interacts with various molecular targets within biological systems. It modulates signaling pathways associated with inflammation and cancer progression. For instance, it has been shown to inhibit the expression of multidrug resistance proteins, enhancing the effectiveness of conventional cancer therapies . Additionally, its interaction with transcription factors like Nrf2 suggests potential neuroprotective roles .

Similar Compounds

Xanthohumol shares structural and functional similarities with several other compounds found in hops and related plants. Here are some notable examples:

Compound NameStructure TypeKey Activity
IsoxanthohumolPrenylated FlavanoneEstrogenic activity
8-PrenylnaringeninPrenylated FlavonoidAntioxidant and estrogenic properties
MyrceneTerpeneAromatic compound with anti-inflammatory effects
HumuloneAlpha AcidContributes to bitterness in beer

Uniqueness of Xanthohumol

Xanthohumol's unique prenylated structure distinguishes it from other flavonoids by enhancing its bioavailability and interaction with cellular membranes, leading to pronounced biological effects not observed in its analogs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

354.14672380 g/mol

Monoisotopic Mass

354.14672380 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

172 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T4467YT1NT

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 42 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

6754-58-1

Wikipedia

Xanthohumol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2023-08-15
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2: Willson CM, Grundmann O. In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples. Nat Prod Res. 2017 Mar;31(5):492-506. doi: 10.1080/14786419.2016.1190721. Epub 2016 May 27. Review. PubMed PMID: 27234135.
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